N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide
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Overview
Description
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety linked to an azepane ring through a carbothiohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with azepane and carbothiohydrazide under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the Skraup synthesis is a common method used to prepare quinoline derivatives, which can then be further reacted with azepane and carbothiohydrazide to form the desired compound .
Industrial Production Methods
Industrial production of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a DNA-binding agent and as a novel inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-quinolin-2-ylethylideneamino)azepane-1-carbothioamide: Shares a similar structure but differs in the functional groups attached to the azepane ring.
N-aryl azepane derivatives: These compounds have similar azepane structures but with different substituents on the nitrogen atom.
Uniqueness
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is unique due to its specific combination of a quinoline moiety and an azepane ring linked through a carbothiohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90504-22-6 |
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Molecular Formula |
C18H24N4S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide |
InChI |
InChI=1S/C18H24N4S/c1-14(16-11-10-15-8-4-5-9-17(15)19-16)20-21-18(23)22-12-6-2-3-7-13-22/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,21,23) |
InChI Key |
YINIEYCTRUUCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCCCC3 |
Origin of Product |
United States |
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